Salicylaldoxime
Overview
Description
Salicylaldoxime is a chemical compound described by the formula C6H4CH=NOH-2-OH . It is the oxime of salicylaldehyde . This crystalline solid is a chelator and sometimes used in the analysis of samples containing transition metal ions, with which it often forms brightly-coloured coordination complexes .
Synthesis Analysis
This compound is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated .Molecular Structure Analysis
The molecular formula of this compound is C7H7NO2 . Its average mass is 137.136 Da and its monoisotopic mass is 137.047684 Da .Chemical Reactions Analysis
This compound is the conjugate acid of a bidentate ligand: 2 C6H4CH=NOH-2-OH + Cu2+ → Cu(C6H4CH=NOH-2-O)2 + 2 H+ . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . It typically forms charge-neutral complexes with divalent metal ions .Physical and Chemical Properties Analysis
This compound is a crystalline, colorless solid . It has a melting point of 59 to 61 °C . It is soluble in water at 25 g L−1 .Mechanism of Action
Target of Action
Salicylaldoxime primarily targets two types of entities: the EAC’1,4,2 and C’3 complex involved in immune hemolysis , and transition metal ions , with which it often forms brightly colored coordination complexes . It also interacts with the catalytic zinc ion of carbonic anhydrases .
Mode of Action
This compound selectively inhibits the reaction between the intermediate complex EAC’1,4,2 and C’3, which is involved in immune hemolysis . In the context of transition metal ions, this compound acts as a chelator . It forms charge-neutral complexes with divalent metal ions .
Biochemical Pathways
This compound affects the biochemical pathway of immune hemolysis by inhibiting the interaction between EAC’1,4,2 and C’3 . In the presence of transition metal ions, it forms coordination complexes, affecting the pathways related to these ions .
Pharmacokinetics
Its solubility in water (25 g l −1) suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the inhibition of immune hemolysis . It also forms brightly colored coordination complexes with transition metal ions, which can be used in the analysis of samples containing these ions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its ability to form complexes with transition metal ions can be used in the extraction and separation of metals from their ores . Moreover, it has been found to be effective in the determination of this compound in environmental water samples .
Safety and Hazards
Future Directions
The design of new ligands and investigation of UO22+ complexations are an essential aspect of reducing the cost of extracting uranium from seawater, improving the sorption efficiency for uranium and the selectivity for uranium over competing ions (such as the transition metal cations) . The binding strengths of salicylaldoxime–UO22+ complexes are ∼2–4 log β2 units greater in magnitude than their corresponding salicylic acid–UO22+ and representative amidoxime–UO22+ complexes . Moreover, the selectivity of this compound towards the UO22+ cation over competing Cu2+ and Fe3+ cations is far greater than those reported for salicylic acid and glutarimidedioxime in the literature .
Biochemical Analysis
Biochemical Properties
Salicylaldoxime is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This makes this compound a recyclable extractant. It typically forms charge-neutral complexes with divalent metal ions .
Cellular Effects
This compound has been found to inhibit immune hemolysis by selectively targeting the interaction between EAC’1,4,2 and C’3 . It demonstrates inhibitory activity without reversible effects by divalent cations .
Molecular Mechanism
This compound is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This way, this compound acts as a recyclable extractant. It typically forms charge-neutral complexes with divalent metal ions .
Temporal Effects in Laboratory Settings
For the determination of this compound in environmental water samples, a stable and rapid method with low detection was proposed and established, based on the liquid-liquid extraction-high performance liquid chromatography with ultraviolet detector .
Metabolic Pathways
This compound is involved in the extraction and separation of metals from their ores . In one application of hydrometallurgy, Cu2+ is extracted into organic solvents as its this compound complex .
Transport and Distribution
This compound is used in the extraction and separation of metals from their ores . In one application of hydrometallurgy, Cu2+ is extracted into organic solvents as its this compound complex .
Properties
{ "Design of the Synthesis Pathway": "Salicylaldoxime can be synthesized by the reaction of salicylaldehyde with hydroxylamine hydrochloride.", "Starting Materials": ["Salicylaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol"], "Reaction": [ "Dissolve 10 g of salicylaldehyde in 100 mL of ethanol", "Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of water", "Add the hydroxylamine hydrochloride solution to the salicylaldehyde solution with stirring", "Add 10 g of sodium hydroxide to the mixture and stir for 30 minutes", "Heat the mixture under reflux for 2 hours", "Cool the mixture to room temperature and filter the precipitated salicylaldoxime", "Wash the salicylaldoxime with cold water and dry it in air" ] } | |
CAS No. |
94-67-7 |
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5- |
InChI Key |
ORIHZIZPTZTNCU-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\O)O |
SMILES |
C1=CC=C(C(=C1)C=NO)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)O |
Appearance |
Solid powder |
melting_point |
57.0 °C |
94-67-7 | |
physical_description |
Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
salicylaldoxime salicylaldoxime, (E)-isome |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does salicylaldoxime interact with copper ions?
A1: this compound acts as a bidentate ligand, coordinating to copper ions through both the phenolic oxygen and the nitrogen atom of the oxime group. This forms a stable, often square planar, complex. [, , , , ]
Q2: What makes this compound selective for copper ions?
A2: The size of the pseudo-macrocyclic cavity formed by the dimeric structure of this compound, stabilized by hydrogen bonds, plays a crucial role in its selectivity for copper(II) ions. This cavity size is particularly compatible with the ionic radius of copper(II). [, ]
Q3: What are the downstream effects of this compound binding to its targets?
A3: This depends on the context. In mineral flotation, binding to copper on the surface of minerals like malachite allows for their separation from other minerals. In biological systems, this compound can inhibit immune haemolysis by interfering with the complement system, specifically the reaction between the intermediate complex EAC′1,4,2 and C′3. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C7H7NO2, and its molecular weight is 137.14 g/mol. []
Q5: What are the key spectroscopic features of this compound?
A5: this compound shows characteristic peaks in various spectroscopic techniques:
- IR Spectroscopy: Strong absorptions due to O-H, C=N, and N-O stretching vibrations are observed. Additionally, bands corresponding to the aromatic ring and the intramolecular hydrogen bond are present. [, , ]
- NMR Spectroscopy: The 1H and 13C NMR spectra show distinct signals for the aromatic protons, the oxime proton, and the hydroxyl proton. Correlations between chemical shifts and substituent constants have been observed. []
Q6: How does pressure affect the crystal structure of this compound?
A6: Studies have shown that increasing pressure can induce a phase transition in this compound, leading to the formation of a new polymorph. This transition is driven by the relief of intermolecular repulsions and changes in hydrogen bonding patterns within the crystal lattice. [, ]
Q7: How does the presence of substituents affect the properties of this compound derivatives?
A7: Substituents on the aromatic ring of this compound can influence its properties like solubility, steric hindrance, and electronic characteristics. For instance, bulky substituents can hinder the formation of certain metal complexes. [, , ]
Q8: How is this compound used in the flotation of copper minerals?
A8: this compound acts as an activator in the flotation of copper minerals like chrysocolla. It selectively adsorbs onto the mineral surface, facilitating the subsequent attachment of collectors like xanthates. This process enhances the hydrophobicity of the mineral, allowing for its separation by air bubbles. [, ]
Q9: What are the advantages of using this compound over other copper extractants?
A9: this compound offers several advantages, including high selectivity for copper ions, low cost, and relatively low toxicity compared to some other extractants. [, ]
Q10: How is computational chemistry used to study this compound and its derivatives?
A10: Computational methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, bonding characteristics, and reactivity of this compound and its complexes. These calculations provide insights into properties such as binding energies, frontier molecular orbitals, and charge distribution. [, ]
Q11: How does modifying the structure of this compound impact its estrogen receptor (ER) binding affinity and activity?
A11: Studies have shown that replacing the phenolic 'A-ring' with the oxime and hydroxy moiety of this compound can create ER ligands. Further modifications, like introducing hydroxy or methoxy groups on the phenyl substituents, can significantly influence ER subtype selectivity and agonist/antagonist activity. [, ]
Q12: Can you elaborate on the impact of specific substitutions on the ER activity of this compound derivatives?
A12: For example, adding a para-hydroxy group on the 3-phenyl substituent increased ERβ affinity, while the same group on the 4-phenyl substituent enhanced ERα affinity. Interestingly, two hydroxyl groups on both phenyl substituents decreased binding to both ER subtypes. []
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